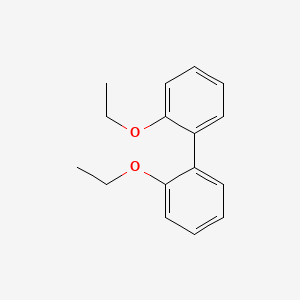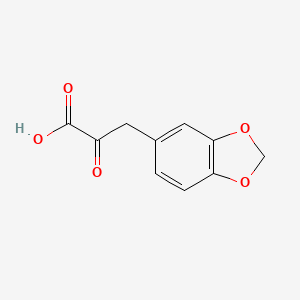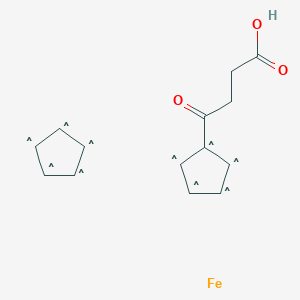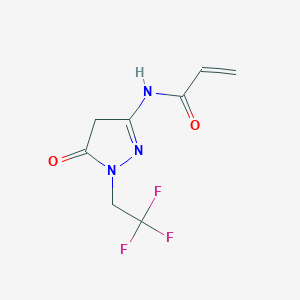![molecular formula C9H22N4O5S B11943640 N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate is a chemical compound with the molecular formula C9H22N4O5S and a molecular weight of 298.363 g/mol This compound is known for its unique structure, which includes an azepane ring, an ethoxy group, and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate typically involves the reaction of azepane with ethoxyguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate involves its interaction with specific molecular targets and pathways. The guanidine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic pathways .
Comparison with Similar Compounds
N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate can be compared with other guanidine derivatives, such as:
N-(2,2-Diethoxy-ethyl)-guanidine, sulfate: Similar in structure but with different functional groups.
N-(4-Thiomorpholinyl)guanidine, sulfate: Contains a thiomorpholine ring instead of an azepane ring.
N-(5-Chloro-2-ethoxy-benzoyl)-N’-cyclooctyl-guanidine, hydrochloride: Features a benzoyl group and a cyclooctyl moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H22N4O5S |
|---|---|
Molecular Weight |
298.36 g/mol |
IUPAC Name |
2-[2-(azepan-1-yl)ethoxy]guanidine;sulfuric acid |
InChI |
InChI=1S/C9H20N4O.H2O4S/c10-9(11)12-14-8-7-13-5-3-1-2-4-6-13;1-5(2,3)4/h1-8H2,(H4,10,11,12);(H2,1,2,3,4) |
InChI Key |
DAJWKRHZPJUYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCON=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11943563.png)


![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)



![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)

methanamine](/img/structure/B11943632.png)
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)

